N-ethyl-4-fluoroaniline

Beschreibung

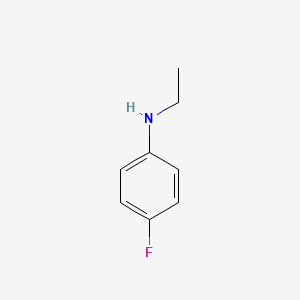

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-ethyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSPOYRKNIDVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407027 | |

| Record name | N-ethyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-67-4 | |

| Record name | N-ethyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Scheme

- Starting material: 4-fluoronitrobenzene.

- Alkyl source: Ethyl-containing compounds (e.g., acetaldehyde dimethyl acetal or ethyl acetals).

- Catalyst: Transition metal catalysts such as palladium on carbon or platinum on carbon.

- Acid additive: Sulfonic acids (e.g., tosic acid) or carboxylic acids (e.g., acetic acid) to facilitate the reaction.

- Solvent: Organic solvents like toluene, ethanol, or methanol.

- Hydrogen atmosphere: 5-20 bar pressure.

- Temperature: 30-130 °C depending on catalyst and solvent.

Mechanism

The process involves simultaneous reduction of the nitro group to an amine and alkylation of the amine with the ethyl source under hydrogenation conditions. The acid additive promotes the formation of the iminium intermediate, which is then reduced to the N-ethyl derivative.

Advantages

- High yield (typically above 90%).

- Mild reaction conditions.

- Low generation of by-products such as defluorinated compounds.

- Suitable for scale-up and industrial production.

Experimental Data and Optimization

The following table summarizes typical reaction conditions and yields adapted from related fluoroaniline alkylation studies and patent literature, modified for N-ethyl-4-fluoroaniline synthesis:

| Entry | 4-Fluoronitrobenzene (mol) | Ethyl Source (mol equiv.) | Catalyst (wt%) | Acid Additive (wt%) | Solvent | Temp (°C) | H2 Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1 | 1-2 | Pd/C (3%) | Acetic acid (0.5%) | Toluene | 80-100 | 10-15 | 6-8 | 90-95 |

| 2 | 1 | 1.5 | Pt/C (3%) | Tosic acid (1%) | Ethanol | 60-80 | 10-20 | 4-6 | 92-97 |

| 3 | 1 | 1-3 | Pd/C (2-5%) | Formic acid (1%) | Methanol | 40-60 | 15-20 | 8-12 | 88-93 |

Note: The ethyl source can be ethyl acetals or acetaldehyde derivatives that release ethyl groups under acidic and hydrogenation conditions.

Comparative Analysis of Catalysts and Acid Additives

| Parameter | Palladium on Carbon (Pd/C) | Platinum on Carbon (Pt/C) |

|---|---|---|

| Activity | High | High |

| Selectivity | Good | Slightly better |

| Cost | Moderate | Higher |

| Stability | Good | Good |

| Preferred Acid | Acetic acid, Tosic acid | Tosic acid, Phenylsulfonic acid |

Acid additives such as tosic acid and acetic acid improve the reaction rate and selectivity by stabilizing intermediates and facilitating iminium ion formation.

Notes on Purification and Yield

- After reaction completion, the catalyst is removed by filtration.

- The organic phase is washed with water to remove acid residues.

- Solvent removal under reduced pressure yields crude this compound.

- Further purification by distillation or recrystallization ensures high purity.

- Yields typically range from 90% to 97%, depending on reaction parameters.

Summary of Key Research Findings

- The reductive alkylation of 4-fluoronitrobenzene with ethyl sources under hydrogenation conditions is the most efficient and scalable method.

- Transition metal catalysts (Pd/C, Pt/C) combined with acid additives in organic solvents provide high yields and selectivity.

- Reaction conditions (temperature, pressure, catalyst loading) can be optimized to minimize by-products such as defluorinated compounds.

- This method avoids the use of highly toxic 4-fluoroaniline as starting material, improving safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-ethyl-4-fluoroaniline can undergo oxidation reactions to form corresponding nitroso and nitro compounds.

Reduction: It can be reduced to form N-ethyl-4-fluorocyclohexylamine under high-pressure hydrogenation conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of N-ethyl-4-fluorocyclohexylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-ethyl-4-fluoroaniline has garnered attention for its potential biological activities:

- Antitubercular Activity : Research indicates that this compound exhibits significant antitubercular properties, suggesting its potential use in treating tuberculosis. Studies have evaluated its minimal inhibitory concentration against various bacterial strains, indicating effectiveness in combating specific pathogens.

- Drug Development : As a building block for synthesizing pharmaceutical compounds, this compound plays a crucial role in developing anti-inflammatory and anticancer agents. Its structural characteristics allow it to interact with biological targets effectively, enhancing binding affinity and metabolic stability.

Materials Science

In materials science, this compound is utilized in producing dyes, pigments, and polymers. Its reactivity enables it to participate in various chemical reactions, making it a valuable intermediate for synthesizing complex organic molecules used in electronics and specialty chemicals.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances its binding affinity to enzymes and receptors, potentially modulating various biological pathways. Key mechanisms include:

- Enzyme Inhibition or Activation : This can lead to significant changes in metabolic processes.

- Electrophilic Aromatic Substitution : Participation in reactions that modify its structure may result in biologically active derivatives.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitubercular agent | Effective against certain bacterial strains |

| Building block for drug synthesis | Potential for anti-inflammatory and anticancer drugs | |

| Materials Science | Production of dyes and polymers | Valuable intermediate for complex organic molecules |

| Industrial Processes | Synthesis of specialty chemicals | Used in electronics and material applications |

Case Studies

-

Antitubercular Research :

- A study evaluated the antitubercular activity of this compound against Mycobacterium tuberculosis. Results indicated a promising minimum inhibitory concentration that warrants further exploration for therapeutic applications.

-

Drug Development :

- In drug design studies, this compound served as a precursor for synthesizing novel anti-inflammatory compounds. The structural modifications led to enhanced efficacy in preclinical trials.

Wirkmechanismus

The mechanism of action of N-ethyl-4-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Yield

N-Ethyl-4-fluoroaniline is part of a broader family of N-ethylaniline derivatives. Key analogs and their reaction yields in catalytic hydrogenation include:

In contrast, methoxy groups (-OCH₃) increase electron density, improving reaction efficiency .

Nitro-Substituted Derivatives

N-Ethyl-4-fluoro-2-nitroaniline (CAS: 774-22-1, MF: C₈H₉FN₂O₂, MW: 184.17 g/mol) introduces a nitro group (-NO₂) at the ortho position. This compound is a key pharmaceutical intermediate with irritant properties (Hazard Code: Xi) . Compared to this compound:

- The nitro group significantly increases molecular weight and polarity.

- The nitro group’s strong electron-withdrawing effect directs electrophilic attacks to meta positions, altering reactivity in substitution reactions .

- Applications include precursors for nitroso compounds (e.g., in ) and agrochemicals.

Schiff Base Derivatives

Schiff bases derived from this compound, such as N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline , exhibit extended conjugation and crystallographic stability. Single-crystal X-ray studies reveal planar geometries and intermolecular hydrogen bonding, which enhance thermal stability compared to the parent compound . These derivatives are used in materials science for their optoelectronic properties.

Physicochemical Property Trends

*Estimated values based on structural analogs.

Biologische Aktivität

N-ethyl-4-fluoroaniline is an organic compound with the molecular formula . It is a derivative of aniline characterized by the substitution of an ethyl group on the nitrogen atom and a fluorine atom at the para position of the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

This compound can be synthesized through several methods, including:

- Nucleophilic Substitution : This involves the reaction of 4-fluoronitrobenzene with ethylamine, followed by reduction to convert the nitro group into an amine.

- Catalytic Hydrogenation : The reduction of 4-fluoronitrobenzene using hydrogen in the presence of a catalyst (e.g., palladium on carbon) followed by alkylation with ethyl iodide.

- Industrial Production : Large-scale production typically involves nitration of fluorobenzene, catalytic hydrogenation, and subsequent alkylation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of a fluorine atom enhances binding affinity and metabolic stability, making it a valuable component in drug design. Its mechanism of action may involve:

- Inhibition or Activation of Enzymes : This can lead to modulation of various biological pathways.

- Electrophilic Aromatic Substitution : this compound can participate in reactions that modify its structure, potentially leading to biologically active derivatives .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antitubercular activity . The minimal inhibitory concentration (MIC) for this compound has been documented, showcasing its potential as an antimicrobial agent .

Medicinal Chemistry

This compound serves as a building block for synthesizing various pharmaceutical compounds. Its derivatives have been explored for their potential use in developing:

- Anti-inflammatory agents

- Anticancer drugs

The unique structural features of this compound contribute to enhanced efficacy and specificity in these applications .

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular properties of various compounds, this compound was found to inhibit Mycobacterium tuberculosis effectively. The study reported that modifications to the compound could further enhance its activity against resistant strains .

Case Study 2: Synthesis of Drug Candidates

Another investigation focused on synthesizing derivatives of this compound for potential use as anti-inflammatory agents. The synthesized compounds were tested for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. Results indicated promising activities that warrant further exploration in clinical settings.

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethyl group and para fluorine | Antitubercular, anti-inflammatory |

| 4-Fluoroaniline | Lacks ethyl substitution | Precursor for other drugs |

| N-Methyl-4-fluoroaniline | Methyl group instead of ethyl | Similar pharmacological properties |

| 4-Chloroaniline | Chlorine instead of fluorine | Different reactivity profile |

Q & A

Q. How do conflicting data on aromatic defluorination mechanisms in metabolic studies inform toxicity assessments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.